molecular formula C12H13NO3 B13486069 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13486069
M. Wt: 219.24 g/mol
InChI Key: HUWPRVHMOUCTIP-UHFFFAOYSA-N
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Description

4-(5-Methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to construct the bicyclic core. This method involves the reaction of cyclopropenes with suitable partners under photochemical conditions . Another approach involves the use of SmI2-catalyzed processes, which allow for the efficient coupling of olefins and bicyclo[1.1.0]butyl ketones .

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent emergence in the scientific literature. the modular approach using photochemistry and catalytic methods shows promise for scalable production .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-2-8(5-13-4-7)12-3-9(16-6-12)10(12)11(14)15/h2,4-5,9-10H,3,6H2,1H3,(H,14,15)

InChI Key

HUWPRVHMOUCTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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